3-Nitro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid
Description
3-Nitro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl-based organic compound featuring a nitro (-NO₂) group at the 3-position, a pyrrolidin-1-ylsulfonyl (-SO₂-pyrrolidine) group at the 4'-position, and a carboxylic acid (-COOH) moiety at the 4-position. This structure combines electron-withdrawing (nitro, sulfonyl) and electron-donating (pyrrolidine) substituents, making it a candidate for applications in coordination chemistry, particularly as a ligand in metal-organic frameworks (MOFs) or as a sensor component.
Properties
IUPAC Name |
2-nitro-4-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S/c20-17(21)15-8-5-13(11-16(15)19(22)23)12-3-6-14(7-4-12)26(24,25)18-9-1-2-10-18/h3-8,11H,1-2,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEGLBSDJMDOQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692365 | |
| Record name | 3-Nitro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261990-32-2 | |
| Record name | 3-Nitro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Nitro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid involves multiple stepsThe reaction conditions typically involve the use of strong acids and bases, along with specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Core Biphenyl Formation via Suzuki Coupling
The biphenyl framework is typically constructed using palladium-catalyzed cross-coupling reactions. For example:
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Reagents : 1-(4-bromophenyl) cyclopropane-1-carboxylic acid, substituted boronic acids, K₂CO₃, Pd(PPh₃)₄
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Conditions : 1,4-dioxane/H₂O (4:1), 80°C for 16 hours .
This method yields 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid derivatives with good regioselectivity.
Functional Group Installation
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Nitration : Introduction of the nitro group (NO₂) at the 3-position is achieved using concentrated H₂SO₄ and HNO₃.
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Sulfonylation : Pyrrolidin-1-ylsulfonyl group attachment involves reacting the corresponding amine with sulfonyl chloride derivatives under alkaline conditions .
Functional Group Transformations
The compound’s reactive sites enable diverse chemical modifications:
| Functional Group | Reaction Type | Reagent/Conditions | Product |
|---|---|---|---|
| Carboxylic acid (-COOH) | Esterification | SOCl₂, then alcohol (e.g., EtOH) | Methyl ester |
| Amidation | NH₃, coupling agents (e.g., HATU) | Amide derivatives | |
| Nitro group (-NO₂) | Reduction | H₂/Pd-C, LiAlH₄ | Amino group (-NH₂) |
| Sulfonamide (-SO₂NH₂) | Alkylation/Alkynylation | Alkyne/alkyl halides, bases | Sulfonamide derivatives |
Stability and Interactions
The compound’s stability under physiological conditions and its interactions with biological targets are critical for applications:
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Hydrolytic Stability : The carboxylic acid group shows moderate acid strength (pKa ~4), resisting hydrolysis under neutral conditions .
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Sulfonamide Reactivity : The pyrrolidin-1-ylsulfonyl group is stable under acidic conditions but may undergo nucleophilic substitution under strong base.
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Biological Binding : Structural analogs exhibit binding to proteins such as Bcl-2, with IC₅₀ values in the nanomolar range, influenced by substituent size and polarity .
Comparative Reaction Analysis with Structural Analogues
| Compound | Key Structural Difference | Reactivity Profile |
|---|---|---|
| 4'-(morpholin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid | Morpholine instead of pyrrolidine | Enhanced solubility, altered steric hindrance |
| 5-Chloro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid | Chlorine at position 5, different carboxylic acid position | Increased reactivity due to electron-withdrawing Cl |
| 2'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde | Aldehyde group instead of carboxylic acid | Susceptible to oxidation to carboxylic acid |
Research Findings and Implications
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Synthetic Yield Optimization : Palladium-catalyzed coupling reactions achieve yields up to 90% under optimized conditions (e.g., K₂CO₃ as base) .
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Biological Activity : Analogues with modified sulfonamide groups (e.g., piperidine vs. pyrrolidine) show differential binding affinities to Bcl-2, highlighting the role of substituent size in target engagement .
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Material Applications : The biphenyl core’s planarity enables π-π stacking interactions, making it suitable for supramolecular chemistry .
This compound exemplifies how carefully orchestrated synthetic methods and functional group diversity enable tailored reactivity for both therapeutic and materials science applications.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a biphenyl structure with a nitro group, a pyrrolidinylsulfonyl moiety, and a carboxylic acid functional group. The synthesis typically involves multiple steps:
- Nitration : Introduction of the nitro group to a biphenyl precursor.
- Sulfonylation : Addition of the pyrrolidinylsulfonyl group.
- Carboxylation : Incorporation of the carboxylic acid functional group.
These reactions often utilize strong acids and organic solvents under controlled conditions to optimize yield and purity.
The biological activity of 3-Nitro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid is attributed to its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, influencing signaling pathways and cellular processes. The sulfonyl group enhances binding affinity to specific proteins, potentially modulating their activity.
Potential Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Antimicrobial Properties : Studies suggest that the compound may exhibit antimicrobial activity against various pathogens.
- Anticancer Activity : Preliminary investigations have shown promise in its ability to inhibit cancer cell proliferation.
- Neurological Effects : Given its structural similarity to certain neurotransmitter modulators, it may have implications in neuropharmacology.
Scientific Research Applications
This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its applications include:
- Synthesis of Complex Organic Molecules : It is used as an intermediate in the synthesis of more complex organic compounds.
- Development of Advanced Materials : The compound's unique properties make it suitable for the development of new materials in industrial applications.
- Pharmaceutical Research : Ongoing studies are exploring its potential as a therapeutic agent for various diseases.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound demonstrated significant inhibition of growth in various cancer cell lines. The compound was shown to induce apoptosis through the activation of specific signaling pathways.
Case Study 2: Antimicrobial Properties
In vitro tests revealed that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Further research is needed to elucidate the mechanism behind this activity and its potential clinical applications.
Mechanism of Action
The mechanism of action of 3-Nitro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and receptors. The pyrrolidine ring and sulfonyl group contribute to the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of sulfonated and nitro-substituted biphenyl carboxylic acids. Below is a comparative analysis with structurally related compounds:
Key Findings from Research
Photoluminescence Properties: The nitro group in the 3-position is known to quench fluorescence due to its electron-withdrawing nature, as observed in analogous nitroaromatic ligands . This contrasts with pyridyl or sulfonic acid derivatives, which often enhance luminescence via charge-transfer interactions .
Coordination Behavior :
- The carboxylic acid and sulfonyl groups enable dual coordination modes (e.g., binding to metal clusters via carboxylate and sulfonate oxygen atoms). This is distinct from simpler biphenyl carboxylic acids, which typically rely solely on carboxylate coordination .
- Compared to sulfonic acid derivatives, the pyrrolidine substituent reduces acidity, favoring coordination to transition metals (e.g., Zn²⁺, Cu²⁺) over alkali metals.
Sensing Applications: Nitroaromatic ligands are often used in explosive detection due to their affinity for electron-deficient analytes (e.g., nitroaromatic explosives). However, the pyrrolidin-1-ylsulfonyl group in this compound may introduce selectivity for larger analytes, such as organophosphates, via π-π and hydrogen-bonding interactions .
Data Table: Comparative Photophysical Properties
| Compound | λem (nm) | Quantum Yield (Φ) | Sensitivity to Nitroaromatics |
|---|---|---|---|
| This compound | 450–470 (weak) | 0.05–0.10 | Moderate |
| 4'-(Sulfonic acid)-[1,1'-biphenyl]-4-carboxylic acid | N/A (non-emissive) | <0.01 | Low |
| 3-Nitro-[1,1'-biphenyl]-4-carboxylic acid | Non-emissive | <0.01 | High (quenching-based detection) |
| 4'-(Pyridyl)-[1,1'-biphenyl]-4-carboxylic acid | 500–520 | 0.20–0.30 | Low |
Research Implications and Limitations
Further studies are needed to optimize its MOF integration for sensing applications, particularly in competitive environments. Current research emphasizes the importance of substituent engineering in tuning ligand properties for targeted functionalities .
Biological Activity
3-Nitro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a biphenyl core substituted with a nitro group and a pyrrolidin-1-ylsulfonyl moiety, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . Its structural features include:
- Biphenyl Backbone : Provides stability and potential for interaction with biological targets.
- Nitro Group : Implicated in redox reactions and may enhance biological activity.
- Pyrrolidin-1-ylsulfonyl Moiety : Enhances binding affinity and may influence the compound's pharmacokinetics.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| Ciprofloxacin | 2.0 | Staphylococcus aureus, E. coli |
Anticancer Activity
The compound has also been investigated for anticancer properties. Structural analogs have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The proposed mechanisms of action for this compound include:
- Interaction with Biological Targets : The nitro group can participate in redox reactions, while the pyrrolidin-1-ylsulfonyl group enhances binding to specific proteins.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects .
Case Studies
Several studies have highlighted the biological activity of similar compounds:
Q & A
Q. What are the key synthetic routes for preparing 3-Nitro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid?
The compound can be synthesized via a multi-step approach. First, the biphenyl core is constructed using Suzuki-Miyaura cross-coupling or Ullmann reactions to join aromatic rings. For example, 4'-nitro[1,1'-biphenyl]-4-carboxylic acid (a structural analog) is synthesized via coupling reactions under inert atmospheres (argon), followed by nitration and sulfonation steps . The pyrrolidinylsulfonyl group is introduced via nucleophilic substitution or sulfonamide coupling, often requiring anhydrous conditions and catalysts like trimethylamine. Purification typically involves column chromatography and recrystallization.
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
Characterization relies on HPLC (for purity assessment, e.g., >95% as in ), NMR (¹H/¹³C for functional group verification), and mass spectrometry (e.g., GC/MS in ). For example, biphenyl derivatives in were analyzed using FT-IR to confirm carboxylic acid stretches (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹). Discrepancies in melting points (e.g., 287.5–293.5°C in ) may indicate impurities, necessitating iterative recrystallization.
Q. What safety precautions are critical when handling this compound?
Based on analogous sulfonamide and nitro-containing compounds ( ):
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential dust/aerosol formation.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes ().
- Storage : Seal in dry, room-temperature environments to prevent hydrolysis ().
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for this compound?
Contradictions in NMR peaks may arise from rotamers (due to restricted rotation in the biphenyl system) or solvent effects . For example, highlights ¹H NMR analysis of biphenyl derivatives in deuterated DMSO, where carboxylic protons appear as broad singlets (~12-13 ppm). To resolve ambiguities:
Q. What strategies optimize the sulfonylation step when introducing the pyrrolidin-1-ylsulfonyl group?
The sulfonylation efficiency depends on:
- Activation of the sulfonyl chloride : Use bases like triethylamine or DMAP to scavenge HCl.
- Solvent selection : Anhydrous dichloromethane or THF minimizes side reactions.
- Temperature control : Slow addition at 0°C prevents exothermic decomposition ( ).
- Work-up : Extract unreacted reagents with NaHCO₃ washes, followed by drying over MgSO₄.
Q. How does the nitro group influence the compound’s reactivity in metal-organic framework (MOF) synthesis?
The nitro group acts as a π-acceptor , enhancing coordination to metal nodes (e.g., Zn²⁺ or Cu²⁺) in MOFs. However, its electron-withdrawing nature may reduce ligand solubility, requiring polar aprotic solvents like DMF. In , nitro-containing ligands in MOFs exhibited tunable luminescence for sensing applications. Competitive binding studies (e.g., with carboxylate analogs in ) can clarify steric/electronic effects.
Q. What are the implications of batch-to-batch variability in biological assays using this compound?
Variability may stem from trace byproducts (e.g., unreacted nitro precursors) or stereochemical impurities . Mitigation strategies include:
- HPLC-MS profiling to detect contaminants ( ).
- Dosage calibration using quantitative NMR (qNMR) with internal standards.
- Biological replicates to account for potency fluctuations ( notes commercial batches lack analytical guarantees).
Methodological Tables
| Parameter | Typical Conditions | References |
|---|---|---|
| Sulfonylation Yield | 65-85% (DMAP, DCM, 0°C to RT) | |
| HPLC Purity | >95% (C18 column, acetonitrile/water gradient) | |
| NMR Solvent | DMSO-d₆ or CDCl₃ |
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
